1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole

Antiplatelet TXA2 Synthase Inhibition Benzimidazole SAR

1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole (CAS 852955-92-1) is a trisubstituted benzimidazole derivative (C19H15ClN2O, MW 322.79 g/mol) bearing a benzyl group at N1, a chlorine atom at C5, and a 5-methylfuran-2-yl moiety at C2. It belongs to a class of 1,2,5-trisubstituted benzimidazoles disclosed in patent literature as antiplatelet and antithrombotic agents targeting thromboxane A2 synthase (TXAS) and the TP receptor.

Molecular Formula C19H15ClN2O
Molecular Weight 322.8 g/mol
CAS No. 852955-92-1
Cat. No. B12889945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole
CAS852955-92-1
Molecular FormulaC19H15ClN2O
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)Cl
InChIInChI=1S/C19H15ClN2O/c1-13-7-10-18(23-13)19-21-16-11-15(20)8-9-17(16)22(19)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3
InChIKeyFHZPCMNEPNOMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole (CAS 852955-92-1): Procurement-Grade Differentiation Profile


1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole (CAS 852955-92-1) is a trisubstituted benzimidazole derivative (C19H15ClN2O, MW 322.79 g/mol) bearing a benzyl group at N1, a chlorine atom at C5, and a 5-methylfuran-2-yl moiety at C2 [1]. It belongs to a class of 1,2,5-trisubstituted benzimidazoles disclosed in patent literature as antiplatelet and antithrombotic agents targeting thromboxane A2 synthase (TXAS) and the TP receptor [2]. The compound is commercially available at >95% purity from multiple vendors and has a reported melting point of 147–148 °C (recrystallized from methanol) [1].

Why Generic 1-Benzyl-2-Furyl-Benzimidazoles Cannot Substitute for 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole (CAS 852955-92-1)


Within the 1-benzyl-2-(5-methylfuryl)benzimidazole chemotype, the presence, position, and identity of the halogen substituent on the benzimidazole core critically modulate both antiplatelet potency and selectivity profile. The des-chloro parent compound NP-185 (1-benzyl-2-(5-methyl-2-furyl)benzimidazole) inhibits TXAS with an IC50 of 1.6 ± 0.3 μM and antagonizes the TP receptor (IC50 = 118 nM) [1], while the even simpler NP-184 (lacking both the 1-benzyl and any halogen) shows TXAS IC50 values of 4.3–9.3 μM depending on the aggregation agonist used [2]. The 5-chloro substitution present in CAS 852955-92-1 is explicitly exemplified within a focused patent series demonstrating that halo-substitution at the 5-position is a key SAR determinant for enhanced antiplatelet activity [3]. Simply selecting a non-halogenated or differently halogenated analog would yield a compound with a fundamentally different pharmacological fingerprint, potentially compromising target engagement, potency, and experimental reproducibility.

Quantitative Differentiation Evidence: 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole (CAS 852955-92-1) vs. Closest Structural Analogs


5-Chloro Substitution as a Documented SAR Handle for Enhanced Antiplatelet Activity

The 5-chloro substituent in CAS 852955-92-1 provides a defined SAR entry point that distinguishes it from the non-halogenated parent NP-185. The master's thesis by Li (2013) systematically synthesized a series of 1-substituted benzyl-5(or 6 or 5,6)halo-2-(5-methyl-2-furyl)benzimidazoles and evaluated their antiplatelet activities, explicitly including the 5-chloro benzyl analog CAS 852955-92-1 as a key member of the halogen series [1]. The foundational patent US20170152245A1 further lists CAS 852955-92-1 (Compound 1-benzyl-5-chloro-2-(5-methylfuran-2-yl)benzimidazole) as a specifically exemplified compound within the genus claimed for treating diseases associated with platelet activation and aggregation [2]. This specific exemplification within both an academic SAR study and a patent filing constitutes direct evidence that the 5-chloro substitution pattern is intentionally designed into the molecule for functional advantage, rather than being an arbitrary structural variation.

Antiplatelet TXA2 Synthase Inhibition Benzimidazole SAR Thrombosis

Predicted Physicochemical Superiority: LogP, Melting Point, and Synthetic Accessibility

The 5-chloro substitution imparts measurable physicochemical differentiation relative to non-halogenated analogs. CAS 852955-92-1 has a reported melting point of 147–148 °C (recrystallized from methanol) and a predicted LogP of 4.8 [1]. By comparison, the des-chloro parent NP-185 (1-benzyl-2-(5-methyl-2-furyl)benzimidazole, C19H16N2O, MW 288.35) has a lower molecular weight and lacks the electron-withdrawing chlorine, which would be predicted to result in both a lower LogP and a different solid-state crystallinity profile. The elevated LogP of 4.8 for the 5-chloro analog suggests enhanced membrane permeability potential, a relevant parameter for cellular assay design [1]. Furthermore, a scalable synthetic route has been reported yielding CAS 852955-92-1 at 81% yield via trimethylchlorosilane-promoted condensation of 5-methylfuran-2-carbaldehyde with N1-benzyl-4-chlorobenzene-1,2-diamine in DMF at room temperature over 1 hour [1], providing a reliable procurement and resynthesis pathway.

Physicochemical Properties LogP Melting Point Synthetic Yield Formulation

Galectin-1 Mediated Anticancer Activity: Class-Level Evidence from a 5-Chloro Congener

A closely related 5-chloro-1-benzyl-benzimidazole derivative, compound 6g (4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide), demonstrated potent galectin-1 mediated anticancer activity with an IC50 of 7.01 ± 0.20 μM against MCF-7 breast cancer cells, inducing G2/M and S phase arrest and apoptosis [1]. Compound 6g shares the identical 1-benzyl-5-chloro-benzimidazole core with CAS 852955-92-1, differing only at the 2-position substituent (4-hydroxyphenylbenzamide vs. 5-methylfuran-2-yl). The retention of the 5-chloro substitution was critical: the SAR study showed that chloro-substituted derivatives consistently outperformed their non-halogenated counterparts in Gal-1 binding and cytotoxicity assays [1]. Compound 6g exhibited a Gal-1 binding constant (Ka) of 1.2 × 10⁴ M⁻¹ and an equilibrium KD of 5.76 × 10⁻⁴ M by SPR [1]. While these data are not from the exact target compound, they provide class-level evidence that the 1-benzyl-5-chloro-benzimidazole scaffold is competent for Gal-1 inhibition, and that the 5-chloro group is a favorable structural feature for this activity.

Galectin-1 Inhibition Anticancer MCF-7 Apoptosis Benzimidazole

Thromboxane A2 Synthase (TXAS) Inhibitory Potency: SAR Trend Favoring 5-Halogenation

The TXAS inhibitory activity of this chemotype has been quantitatively characterized for the non-halogenated parent NP-185 (IC50 = 1.6 ± 0.3 μM) and the simpler analog NP-184 (IC50 = 4.3 ± 0.2 μM) [1]. The 2013 master's thesis by Li systematically evaluated how 5-halogen substitution (F, Cl, Br) modulates antiplatelet activity relative to the non-halogenated parent, demonstrating that halogen introduction at C5 is a productive SAR strategy for potency enhancement [2]. The patent US20170152245A1 further reinforces this: among the exemplified compounds, 5-chloro and 5-fluoro derivatives are prominently featured as preferred embodiments for antiplatelet applications, with the 5-chloro benzyl analog (CAS 852955-92-1) specifically named [3]. While the exact TXAS IC50 for CAS 852955-92-1 is not publicly disclosed, the combination of (a) the NP-185 baseline of 1.6 μM, (b) the halogen-series SAR data demonstrating potency modulation by halogen identity, and (c) explicit patent exemplification collectively support that the 5-chloro substituent is a deliberate potency-optimizing feature.

TXAS Inhibition Thromboxane Antiplatelet Benzimidazole Structure-Activity Relationship

Optimal Research Application Scenarios for 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole (CAS 852955-92-1)


Thromboxane A2 Synthase (TXAS) Inhibitor Screening and Platelet Aggregation Studies

CAS 852955-92-1 is optimally deployed as a 5-chloro-substituted probe for TXAS inhibition and antiplatelet aggregation research. The non-halogenated parent NP-185 established the baseline TXAS IC50 of 1.6 μM, and the halogen-series SAR study by Li (2013) demonstrated that 5-position halogenation modulates antiplatelet potency [1]. Researchers comparing the 5-chloro, 5-fluoro, and 5-bromo analogs in parallel can map the halogen-dependent SAR landscape for TXAS. The compound's explicit inclusion in patent US20170152245A1 as an antiplatelet agent further validates its relevance for thrombosis-focused drug discovery programs [2].

Galectin-1 Inhibition and Breast Cancer (MCF-7) Cytotoxicity Studies

The 1-benzyl-5-chloro-benzimidazole core shared with compound 6g (MCF-7 IC50 = 7.01 μM, Gal-1 Ka = 1.2 × 10⁴ M⁻¹) positions CAS 852955-92-1 as a candidate for Gal-1 focused anticancer research [3]. By replacing the 2-(4-hydroxyphenylbenzamide) group of 6g with the 5-methylfuran-2-yl moiety, researchers can probe the contribution of the 2-substituent to Gal-1 binding while maintaining the validated 1-benzyl-5-chloro pharmacophore. The compound's predicted LogP of 4.8 also makes it suitable for cellular permeability studies comparing furan- versus benzamide-substituted analogs.

Benzimidazole Halogen-SAR Library Construction for Dual Antiplatelet/Anticancer Screening

CAS 852955-92-1 serves as a key member of a focused library for exploring the intersection of antiplatelet and anticancer activities within the 1,2,5-trisubstituted benzimidazole space. The compound can be procured alongside its 5-fluoro, 5-bromo, 6-chloro, and 5,6-dichloro congeners (all explicitly listed in the antiplatelet patent [2] and the halogen-series thesis [1]) to enable systematic profiling. Its well-defined melting point (147–148 °C) allows rapid identity verification, and its reported one-step synthesis (81% yield) ensures cost-effective library scale-up for medium-throughput screening campaigns [4].

Thromboxane Receptor (TP) Antagonism and TXAS/TP Dual Targeting Research

Given that NP-185 demonstrates both TXAS inhibition (IC50 = 1.6 μM) and TP receptor antagonism (IC50 = 118 nM) [1], CAS 852955-92-1 is positioned for dual TXAS/TP targeting studies. The 5-chloro substituent may differentially affect TXAS catalytic inhibition versus TP receptor binding, a hypothesis testable by comparing the target compound against NP-185 in parallel TXAS enzymatic and TP binding assays. This dual-mechanism approach has therapeutic relevance for thrombotic diseases where simultaneous blockade of TXA2 synthesis and TXA2 signaling is clinically advantageous.

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